Cas no 2091830-91-8 (methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate)

methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-27782987
- methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
- 2091830-91-8
- methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate
-
- インチ: 1S/C8H10BrN3O2/c1-14-8(13)6-5(9)7-10-3-2-4-12(7)11-6/h10H,2-4H2,1H3
- InChIKey: RNPRIBDCEKYZCF-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=O)OC)=NN2C=1NCCC2
計算された属性
- せいみつぶんしりょう: 258.99564g/mol
- どういたいしつりょう: 258.99564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 56.2Ų
methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782987-10.0g |
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
2091830-91-8 | 10g |
$4545.0 | 2023-05-25 | ||
Enamine | EN300-27782987-0.5g |
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
2091830-91-8 | 0.5g |
$1027.0 | 2023-09-09 | ||
Enamine | EN300-27782987-0.25g |
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
2091830-91-8 | 0.25g |
$985.0 | 2023-09-09 | ||
Enamine | EN300-27782987-10g |
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
2091830-91-8 | 10g |
$4606.0 | 2023-09-09 | ||
Enamine | EN300-27782987-2.5g |
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
2091830-91-8 | 2.5g |
$2100.0 | 2023-09-09 | ||
Enamine | EN300-27782987-1g |
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
2091830-91-8 | 1g |
$1070.0 | 2023-09-09 | ||
Enamine | EN300-27782987-0.05g |
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
2091830-91-8 | 0.05g |
$900.0 | 2023-09-09 | ||
Enamine | EN300-27782987-5.0g |
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
2091830-91-8 | 5g |
$3065.0 | 2023-05-25 | ||
Enamine | EN300-27782987-0.1g |
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
2091830-91-8 | 0.1g |
$943.0 | 2023-09-09 | ||
Enamine | EN300-27782987-1.0g |
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
2091830-91-8 | 1g |
$1057.0 | 2023-05-25 |
methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylateに関する追加情報
CAS No 2091830-91-8: Methyl 3-Bromo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrimidine-2-Carboxylate
Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate is a highly specialized organic compound with the CAS registry number 2091830-91-8. This compound belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic compounds with significant potential in various fields of chemistry and pharmacology. The structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine ring system substituted with a bromine atom at position 3 and a methyl ester group at position 2. These structural features contribute to its unique chemical properties and reactivity.
The synthesis of methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate involves a series of intricate organic reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the preparation of this compound. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency and yield. These methods not only reduce reaction times but also minimize the formation of byproducts, making the synthesis more environmentally friendly and cost-effective.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. Pyrazolopyrimidines are known for their ability to modulate various biological targets, including kinases and proteases. Recent studies have demonstrated that methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate exhibits potent inhibitory activity against certain enzymes involved in cancer progression. This finding has sparked interest in exploring its potential as an anticancer agent.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The pyrazolopyrimidine framework is known for its stability and ability to form supramolecular assemblies. Researchers have reported that derivatives of this compound can self-assemble into nanoscale structures with potential applications in drug delivery systems and sensors.
From an analytical standpoint, the characterization of methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate has been significantly enhanced by modern spectroscopic techniques. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These advancements have facilitated quality control measures during synthesis and formulation processes.
The study of this compound has also contributed to our understanding of heterocyclic chemistry. The pyrazolo[1,5-a]pyrimidine system is a fascinating example of how fused ring systems can exhibit unique electronic properties. Recent theoretical studies using computational chemistry tools have shed light on the electronic distribution within the molecule and its influence on reactivity. These findings have implications for both synthetic chemistry and materials science.
In conclusion, methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate, with its CAS number 2091830-91-8, represents a significant advancement in organic chemistry. Its versatile structure offers opportunities across multiple disciplines from drug discovery to materials science. As research continues to unfold new insights into its properties and applications,
this compound is poised to play an increasingly important role in both academic and industrial settings.
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